(3beta)-cholest-5-en-3-yl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
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Overview
Description
(3beta)-cholest-5-en-3-yl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a complex organic compound that combines a steroidal backbone with a chromenyl acetate moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3beta)-cholest-5-en-3-yl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate typically involves the esterification of (3beta)-cholest-5-en-3-ol with [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction conditions often require stirring at room temperature for several hours to ensure complete esterification.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(3beta)-cholest-5-en-3-yl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The chromenyl moiety can be oxidized to form quinones.
Reduction: The ester linkage can be reduced to yield the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of chromenyl quinones.
Reduction: Formation of (3beta)-cholest-5-en-3-yl [(4-methyl-2-hydroxy-2H-chromen-7-yl)oxy]acetate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
(3beta)-cholest-5-en-3-yl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3beta)-cholest-5-en-3-yl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The chromenyl moiety can interact with cellular enzymes and receptors, modulating their activity. The steroidal backbone may also play a role in the compound’s biological effects by interacting with steroid receptors and influencing gene expression.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simple ester with similar reactivity in nucleophilic substitution reactions.
Diketene: Another ester-forming compound used in industrial synthesis.
Uniqueness
(3beta)-cholest-5-en-3-yl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is unique due to its combination of a steroidal and chromenyl structure, which imparts distinct biological activities and chemical reactivity. This dual functionality makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C39H54O5 |
---|---|
Molecular Weight |
602.8 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(4-methyl-2-oxochromen-7-yl)oxyacetate |
InChI |
InChI=1S/C39H54O5/c1-24(2)8-7-9-25(3)32-14-15-33-31-12-10-27-21-29(16-18-38(27,5)34(31)17-19-39(32,33)6)43-37(41)23-42-28-11-13-30-26(4)20-36(40)44-35(30)22-28/h10-11,13,20,22,24-25,29,31-34H,7-9,12,14-19,21,23H2,1-6H3/t25-,29+,31+,32-,33+,34+,38+,39-/m1/s1 |
InChI Key |
IZYSQEAJYKMVQY-ZJUJYQCMSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)O[C@H]3CC[C@@]4([C@H]5CC[C@]6([C@H]([C@@H]5CC=C4C3)CC[C@@H]6[C@H](C)CCCC(C)C)C)C |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)OC3CCC4(C5CCC6(C(C5CC=C4C3)CCC6C(C)CCCC(C)C)C)C |
Origin of Product |
United States |
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